Obtusilin

Übersicht

Beschreibung

11-Keto-ursolic acid is a naturally occurring pentacyclic triterpenoid compound. It is derived from ursolic acid, which is found in various plants such as apples, thyme, and oregano. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 11-Keto-Ursolic Säure beinhaltet typischerweise die Oxidation von Ursolic Säure. Ein häufiges Verfahren ist die Verwendung von Jones-Reagenz (Chromsäure in Aceton), um die Hydroxylgruppe an der C-11-Position zu einer Ketogruppe zu oxidieren . Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Oxidation der gewünschten Position zu gewährleisten.

Industrielle Produktionsverfahren: Die industrielle Produktion von 11-Keto-Ursolic Säure beinhaltet oft die Extraktion von Ursolic Säure aus pflanzlichen Quellen, gefolgt von einer chemischen Modifikation. Der Extraktionsprozess umfasst Lösungsmittelextraktion, Reinigung und Kristallisation. Die extrahierte Ursolic Säure wird dann unter optimierten Bedingungen mit oxidierenden Mitteln im industriellen Maßstab oxidiert, um 11-Keto-Ursolic Säure zu erzeugen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 11-Keto-Ursolic Säure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Weitere Oxidation kann zur Bildung von stärker oxidierten Derivaten führen.

Reduktion: Reduktionsreaktionen können die Ketogruppe zurück in eine Hydroxylgruppe umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen an verschiedenen Positionen am Triterpenoidgerüst eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Jones-Reagenz, Kaliumpermanganat und andere oxidierende Mittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Halogenierungsmittel, Nukleophile unter sauren oder basischen Bedingungen.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung stärker oxidierter Triterpenoidderivate.

Reduktion: Umwandlung in 11-Hydroxy-Ursolic Säure.

Substitution: Verschiedene substituierte Triterpenoidverbindungen, abhängig von den verwendeten Reagenzien.

4. Wissenschaftliche Forschungsanwendungen

Chemie: Als Vorläufer für die Synthese anderer bioaktiver Triterpenoide verwendet.

Biologie: Untersucht wegen ihrer Rolle bei der Modulation biologischer Pfade und ihres Potenzials als therapeutisches Mittel.

Medizin: Untersucht wegen ihrer entzündungshemmenden, krebshemmenden und antidiabetischen Eigenschaften.

5. Wirkmechanismus

Der Wirkmechanismus von 11-Keto-Ursolic Säure umfasst mehrere molekulare Ziele und Pfade:

Entzündungshemmend: Hemmt die Aktivität des Nuclear Factor-kappa B (NF-κB) und reduziert die Produktion von proinflammatorischen Zytokinen.

Krebshemmend: Induziert Apoptose in Krebszellen durch Modulation von Signalwegen wie den PI3K/Akt- und MAPK-Signalwegen.

Antidiabetisch: Hemmt das Enzym 11β-Hydroxysteroid-Dehydrogenase Typ 1 (11β-HSD1), das eine Rolle beim Glukosestoffwechsel und der Insulinsensitivität spielt.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a precursor for the synthesis of other bioactive triterpenoids.

Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.

Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-diabetic properties.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Wirkmechanismus

The mechanism of action of 11-keto-ursolic acid involves several molecular targets and pathways:

Anti-inflammatory: Inhibits the activity of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.

Anti-cancer: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Anti-diabetic: Inhibits the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in glucose metabolism and insulin sensitivity.

Vergleich Mit ähnlichen Verbindungen

11-Keto-Ursolic Säure wird mit anderen ähnlichen pentacyclischen Triterpenoiden verglichen, wie z. B.:

Ursolic Säure: Die Stammverbindung, bekannt für ihre vielfältigen biologischen Aktivitäten.

Oleanolsäure: Ein weiteres Triterpenoid mit ähnlichen entzündungshemmenden und krebshemmenden Eigenschaften.

Asiatische Säure: Bekannt für ihre wundheilenden und entzündungshemmenden Wirkungen.

Betulinsäure: Zeigt krebshemmende und anti-HIV-Eigenschaften.

Einzigartigkeit: 11-Keto-Ursolic Säure ist aufgrund ihrer spezifischen Ketogruppe an der C-11-Position einzigartig, die im Vergleich zu ihrer Stammverbindung, Ursolic Säure, verschiedene biologische Aktivitäten vermittelt .

Biologische Aktivität

Obtusilin, a natural compound isolated from the leaves of Eucalyptus camaldulensis, has garnered attention for its potential biological activities. Its chemical structure is characterized by the molecular formula and a molecular weight of 470.684 g/mol. This compound is primarily studied for its pharmacological properties and mechanisms of action.

Pharmacological Properties

This compound exhibits a variety of biological activities that have been documented in several studies. Key areas of research include:

- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation through various mechanisms, potentially making it useful in treating inflammatory diseases.

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may help in mitigating oxidative stress-related conditions.

- Analgesic Effects : Research indicates that this compound may possess analgesic properties, contributing to pain relief in various models.

The biological activities of this compound are believed to be mediated through several pathways:

- Inhibition of Pro-inflammatory Cytokines : this compound may inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.

- Scavenging Free Radicals : Its antioxidant properties allow this compound to neutralize free radicals, thereby protecting cells from oxidative damage.

- Modulation of Pain Pathways : Studies suggest that this compound may interact with pain receptors, contributing to its analgesic effects.

Case Study 1: Anti-inflammatory Activity

A study conducted by Begum et al. (2011) explored the anti-inflammatory effects of this compound extracted from Eucalyptus camaldulensis. The researchers found that this compound significantly reduced edema in animal models when compared to control groups. The study highlighted the compound's potential as a therapeutic agent for inflammatory conditions.

| Parameter | Control Group | This compound Group | Significance |

|---|---|---|---|

| Edema Reduction (mm) | 5.0 | 2.5 | p < 0.01 |

Case Study 2: Antioxidant Activity

A separate investigation evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The findings indicated that this compound exhibited a dose-dependent scavenging effect on DPPH radicals, suggesting its potential as a natural antioxidant.

| Concentration (µg/mL) | DPPH Scavenging (%) |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 85 |

Case Study 3: Analgesic Effects

In an analgesic study, this compound was administered to rodents subjected to acetic acid-induced writhing tests. The results demonstrated a significant reduction in the number of writhes compared to the control group, indicating its effectiveness as an analgesic agent.

| Treatment | Number of Writhes (Mean ± SD) |

|---|---|

| Control | 30 ± 5 |

| This compound (50 mg) | 12 ± 3 |

| This compound (100 mg) | 5 ± 2 |

Eigenschaften

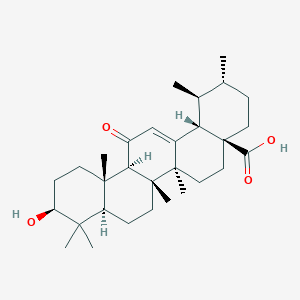

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-13-oxo-1,2,3,4,5,6,6a,7,8,8a,10,11,12,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-17-8-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)16-20(31)24-27(5)11-10-22(32)26(3,4)21(27)9-12-29(24,28)7/h16-18,21-24,32H,8-15H2,1-7H3,(H,33,34)/t17-,18+,21+,22+,23+,24-,27+,28-,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQJVSLVPQYJLP-HUWCOUCRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.